molecular formula C9H10Cl2O B8778359 3-(2,5-dichlorophenyl)propan-1-ol

3-(2,5-dichlorophenyl)propan-1-ol

Cat. No.: B8778359
M. Wt: 205.08 g/mol
InChI Key: VBYOQVCWSDSILF-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)propan-1-ol is a chlorinated aromatic alcohol with the molecular formula C₉H₁₀Cl₂O and a calculated molar mass of 205.08 g/mol. Structurally, it consists of a propan-1-ol chain (HO-CH₂-CH₂-CH₂-) attached to a 2,5-dichlorophenyl ring at the third carbon (Figure 1). The chlorine substituents at the 2- and 5-positions of the phenyl ring contribute to its electron-withdrawing effects, influencing its chemical reactivity and physical properties.

Properties

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H10Cl2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6,12H,1-2,5H2

InChI Key

VBYOQVCWSDSILF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCCO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dichlorophenyl)propan-1-ol typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,5-dichlorobenzaldehyde using sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation of 2,5-dichlorobenzaldehyde using a palladium or platinum catalyst under high pressure and temperature is one such method. This approach ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3-(2,5-Dichlorophenyl)-1-propanone.

    Reduction: The compound can be further reduced to form 3-(2,5-Dichlorophenyl)-1-propanamine.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(2,5-Dichlorophenyl)-1-propanone

    Reduction: 3-(2,5-Dichlorophenyl)-1-propanamine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,5-dichlorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-dichlorophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Analogues

Positional Isomers: 2-(2,5-Dichlorophenyl)propan-1-ol
  • Structure: The phenyl group is attached to the second carbon of the propanol chain (HO-CH₂-C(Ph)-CH₃), creating a branched structure.
  • CAS : 1427502-42-8 .
  • Key Differences :
    • Steric Effects : The proximity of the phenyl group to the hydroxyl in the 2-isomer may hinder hydrogen bonding or intramolecular interactions compared to the linear 3-isomer.
    • Boiling Point/Solubility : Branched structures typically exhibit lower boiling points and altered solubility profiles due to reduced molecular symmetry.
Substituted Phenylpropanols: 3-(2,5-Diaminophenyl)propan-1-ol
  • Structure: Features amino groups (-NH₂) at the 2- and 5-positions of the phenyl ring instead of chlorine.
  • CAS : 73793-79-0 (base), 1928659-47-5 (dihydrochloride salt) .
  • Applications : Used in oxidative hair dyes (e.g., IMEXINE® OBN/OBK) due to its ability to form colored complexes upon oxidation .
  • Key Differences: Polarity: Amino groups increase polarity and hydrogen-bonding capacity, enhancing water solubility compared to the hydrophobic dichloro derivative. Reactivity: The amino groups participate in redox reactions, unlike the inert chlorine substituents in the target compound.
Halogenated Urea Derivatives: 3-(2,5-Dichlorophenyl)-1,1-dimethylurea
  • Structure : A urea core (-N(CH₃)₂) linked to a 2,5-dichlorophenyl group.
  • Applications : Analytical standard for herbicides (e.g., diuron analogs) .
Methyl-Substituted Analogues: 2,2-Dimethyl-3-(3-tolyl)propan-1-ol
  • Structure: A 3-tolyl (methyl-substituted phenyl) group attached to a dimethylated propanol chain.
  • Applications : Fragrance ingredient regulated by IFRA due to its stability and odor profile .
  • Key Differences: Lipophilicity: The methyl group on the phenyl ring increases lipophilicity compared to chlorine substituents. Steric Hindrance: Dimethyl groups on the propanol chain reduce conformational flexibility and reactivity .

Physical and Chemical Properties Comparison

Compound Molar Mass (g/mol) Key Physical Properties Reactivity Insights
3-(2,5-Dichlorophenyl)propan-1-ol 205.08 Estimated high boiling point due to Cl Acidic hydroxyl (Cl withdraws electrons)
2-(2,5-Dichlorophenyl)propan-1-ol 205.08 Lower symmetry may reduce melting point Steric hindrance near hydroxyl
3-(2,5-Diaminophenyl)propan-1-ol 182.23 High water solubility Oxidative coupling in hair dyes
3-(2,5-Dichlorophenyl)-1,1-dimethylurea 249.13 Crystalline solid Herbicidal activity via urea moiety

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